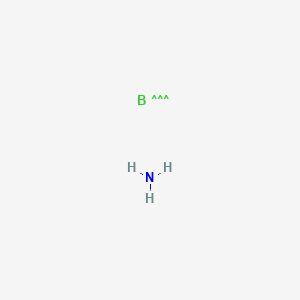

Ammonia borane

Description

Properties

IUPAC Name |

azaniumylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH6N/c1-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXJGDRFASJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-][NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

30.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13774-81-7 | |

| Record name | Ammonia borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13774-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ammonia Borane (NH₃BH₃): A Comprehensive Technical Guide on its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Ammonia (B1221849) borane (B79455) (AB), with the chemical formula H₃NBH₃, is the simplest molecular boron-nitrogen hydride compound.[1] This white, crystalline solid has garnered significant attention primarily as a promising material for chemical hydrogen storage due to its exceptionally high hydrogen content (19.6 wt%).[1][2] Structurally isoelectronic with ethane, ammonia borane's properties are dominated by the polar dative bond between the nitrogen and boron atoms, and the protic (N-Hδ⁺) and hydridic (B-Hδ⁻) nature of its hydrogen atoms.[3][4] This guide provides an in-depth overview of the core chemical properties of this compound, its reactivity, and relevant experimental considerations.

Core Physical and Structural Properties

This compound is a solid at room temperature, a stark contrast to its gaseous isoelectronic counterpart, ethane, which is a result of strong intermolecular dihydrogen bonds (N-Hδ⁺···Hδ⁻-B) and a significant molecular dipole moment.[3][5] These interactions contribute to its relatively high melting point and crystalline structure.[5]

Table 1: Physical and Structural Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | H₃NBH₃ | [1] |

| Molar Mass | 30.87 g/mol | [3] |

| Appearance | Colorless to white crystalline solid | [1] |

| Density | 0.78 g/cm³ | [3] |

| Melting Point | 104–114 °C (decomposes) | [1][3] |

| Theoretical Hydrogen Content | 19.6 wt% | [1][2] |

| B-N Bond Distance | 1.58 Å | [3] |

| B-H Bond Distance | 1.15 Å | [3] |

| N-H Bond Distance | 0.96 Å | [3] |

| Crystal Structure | Tetragonal (I4mm) at ambient conditions | [1] |

| Dipole Moment | 5.2 D | [6] |

Solubility

This compound's polarity influences its solubility in various media. It is highly soluble in polar solvents like water and liquid ammonia but also shows solubility in ethers.[7][8]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility (g / 100 g solvent) | Reference(s) |

| Liquid Ammonia | 259.7 | [8][9] |

| Water | 35.1 (11.4 mol L⁻¹) | [9] |

| Methanol | 47.5 | [9] |

| Tetrahydrofuran (B95107) (THF) | 25.0 | [9] |

| Triglyme | 34.4 | [9] |

| Diethyl Ether | Soluble | [6][7] |

Chemical Reactivity and Decomposition

The chemical behavior of this compound is characterized by its thermal decomposition, hydrolysis, and reactions with acids and bases. These reactions are central to its application in hydrogen storage and as a reducing agent.

Thermal Decomposition

When heated, this compound undergoes a multi-step decomposition process, releasing hydrogen gas. The process is complex, involving the formation of polymeric intermediates and volatile byproducts.[4] The decomposition starts at temperatures around 90-110 °C.[4][10]

-

Step 1 (approx. 90–130 °C): The initial phase involves the release of the first equivalent of H₂ and the formation of polymeric aminoborane (B14716983) (-[NH₂BH₂]-)ₙ.[10][11] Volatile byproducts such as borazine (B1220974) (B₃N₃H₆) may also form.[12]

-

Step 2 (approx. 130–200 °C): Further heating leads to the release of a second equivalent of H₂ and the formation of polyborazylene, a more cross-linked polymer.[12][13]

-

Step 3 (>1000 °C): At very high temperatures, the polymeric residue converts to hexagonal boron nitride (BN), releasing the final equivalent of hydrogen.[3][10]

Hydrolysis

The hydrolysis of this compound is an effective method for controlled hydrogen release at room temperature, though it requires a catalyst.[14][15] In this reaction, both the B-H groups in this compound and water molecules contribute to the released hydrogen.[9][16] The overall reaction ideally produces 3 moles of H₂ per mole of AB.[11]

NH₃BH₃ (aq) + 2H₂O (l) → (NH₄)BO₂ (aq) + 3H₂ (g)

The reaction proceeds through the nucleophilic attack of water on the boron atom, facilitated by a catalyst surface.[11] The final boron-containing product in solution is typically an ammonium (B1175870) borate (B1201080) species.[17]

Reactivity with Acids and Bases

This compound exhibits reactivity towards both acids and bases.

-

Acids: Reactions with acids can facilitate hydrogen release. For instance, non-classical acid-base reactions with acetic acids result in the substitution of one hydridic hydrogen from the B-H group to form ammonia B-monoacyloxy boranes.[18]

-

Bases: Strong bases can deprotonate the N-H protons, initiating an anionic polymerization pathway for dehydrogenation.[13]

Experimental Protocols

Synthesis of this compound

A common and scalable method for synthesizing this compound involves the reaction of sodium borohydride (B1222165) (NaBH₄) with an ammonium salt, such as ammonium sulfate (B86663) ((NH₄)₂SO₄), in a suitable solvent like tetrahydrofuran (THF).[19][20]

Methodology:

-

Reagent Preparation: A 2-L round-bottom flask is charged with powdered sodium borohydride (1.0 equiv) and powdered ammonium sulfate (1.0 equiv).[19]

-

Reaction Initiation: The flask is cooled to 0 °C in an ice-water bath. Tetrahydrofuran (THF), approximately 10 mL per gram of NaBH₄, is added to the flask.[19] Some protocols suggest using THF containing a small amount of ammonia (~5%) to improve reaction efficiency at ambient temperatures.[20]

-

Reaction: The heterogeneous mixture is stirred vigorously at room temperature for 4-6 hours. During this time, hydrogen gas will evolve, so the setup must be properly vented to a fume hood.[19][21] The reaction is: 2NaBH₄ + (NH₄)₂SO₄ → 2NH₃BH₃ + Na₂SO₄ + 2H₂

-

Workup and Isolation: After the reaction is complete, the mixture is filtered to remove the solid sodium sulfate byproduct. The filtrate, containing this compound dissolved in THF, is then concentrated under reduced pressure.[19]

-

Purification: The resulting crude solid can be purified by recrystallization or by washing with a solvent in which this compound has low solubility, such as diethyl ether, to remove impurities.[19]

Characterization Techniques

Several analytical methods are crucial for characterizing this compound and its decomposition products:

-

Thermogravimetric Analysis-Mass Spectroscopy (TGA-MS): Used to determine the thermal stability and identify the gaseous species evolved during decomposition by tracking mass loss as a function of temperature.[10][12]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and decomposition, identifying the onset temperatures of these events.[10]

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the chemical bonds present in the solid-phase material before, during, and after decomposition, tracking changes in the B-H, N-H, and B-N vibrational modes.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹⁵N NMR are powerful tools for characterizing the local chemical environment of boron and nitrogen atoms in this compound and its byproducts in both solid and solution states.[5]

-

X-ray Diffraction (XRD): Used to determine the crystalline structure of this compound and its solid decomposition products, such as boron nitride.[10]

Safety and Handling

According to safety data sheets, this compound is a flammable solid and can be harmful if swallowed or inhaled.[22][23]

-

Handling: It should be handled in a well-ventilated area, avoiding dust formation. Personal protective equipment, including gloves and safety goggles, is recommended.[22][24]

-

Storage: this compound is hygroscopic and should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[22][24]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids. It can react with moisture, especially upon heating.[23][24]

-

Decomposition Hazards: Thermal decomposition can release flammable hydrogen gas and toxic byproducts. The decomposition rate increases significantly at temperatures above 50 °C.[23]

References

- 1. grokipedia.com [grokipedia.com]

- 2. hydrogennewsletter.com [hydrogennewsletter.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ammonia_borane [chemeurope.com]

- 7. This compound: Synthesis, Decomposition & Solubility | Study.com [study.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Review on Catalytic Hydrolysis of this compound for Hydrogen Production | MDPI [mdpi.com]

- 12. Thermal Interaction Mechanisms of Ammonium Perchlorate and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hydrogen.energy.gov [hydrogen.energy.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound as hydrogen storage materials [open.metu.edu.tr]

- 16. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Reactivity and mechanisms of hydridic hydrogen of B–H in this compound towards acetic acids: the ammonia B-monoacyloxy boranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Ammonia-mediated, large-scale synthesis of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. orgsyn.org [orgsyn.org]

- 22. chemicalbook.com [chemicalbook.com]

- 23. jsc-aviabor.com [jsc-aviabor.com]

- 24. canbipharm.com [canbipharm.com]

A Technical Guide to the Synthesis of Ammonia Borane: A Historical and Practical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonia (B1221849) borane (B79455) (NH₃BH₃), a molecule isoelectronic with ethane, has garnered significant attention since its first synthesis, evolving from a subject of academic curiosity to a promising material for chemical hydrogen storage and a versatile reducing agent in organic synthesis. Its high hydrogen content (19.6 wt%), stability in the solid state, and favorable dehydrogenation characteristics have made it a focal point of research for energy applications. This technical guide provides an in-depth exploration of the historical and modern methods for the synthesis of ammonia borane, offering detailed experimental protocols, comparative quantitative data, and visual representations of the core chemical pathways.

Early Synthesis: The Reaction of Diborane (B8814927) with Ammonia

The earliest preparations of this compound involved the direct reaction of diborane (B₂H₆) with ammonia (NH₃). This method, pioneered by Shore and Parry, laid the groundwork for understanding the fundamental interactions between boron hydrides and amines. However, this route is complicated by the formation of the diammoniate of diborane (DADB), [H₂B(NH₃)₂]⁺[BH₄]⁻, an ionic solid, particularly at low temperatures. The direct reaction is hazardous due to the pyrophoric and toxic nature of diborane gas.

Formation of the Diammoniate of Diborane (DADB)

When diborane gas is passed into liquid ammonia at temperatures below -78 °C, the primary product is the asymmetric cleavage product, DADB, which forms in quantitative yield.[1]

Reaction: B₂H₆ + 2NH₃ → [H₂B(NH₃)₂]⁺[BH₄]⁻

Synthesis of this compound from DADB

This compound can be subsequently prepared from the isolated DADB.

Synthesis from Borane Adducts and Ammonia

To circumvent the hazards associated with diborane gas, later methods utilized more stable and easier-to-handle borane adducts, such as borane-tetrahydrofuran (B86392) (BH₃·THF).

Reaction of Borane-Tetrahydrofuran (BH₃·THF) with Ammonia

Distilling liquid ammonia onto a solution of BH₃·THF at -78 °C results in a mixture of both the symmetric cleavage product, this compound (AB), and the asymmetric cleavage product, DADB, in roughly equimolar amounts.[1]

Reaction: BH₃·THF + NH₃ → H₃NBH₃ + THF

A competing reaction also occurs: 2(BH₃·THF) + 2NH₃ → [H₂B(NH₃)₂]⁺[BH₄]⁻ + 2THF

Metathesis Reactions: A Scalable and Safer Approach

The most significant advancements in the large-scale and safe synthesis of this compound have come from metathesis reactions between a borohydride (B1222165) salt and an ammonium (B1175870) salt. This approach avoids the use of diborane and allows for high yields and purity.

Reaction of Sodium Borohydride with Ammonium Salts

A widely adopted method, extensively developed by Ramachandran and coworkers, involves the reaction of sodium borohydride (NaBH₄) with various ammonium salts in a suitable solvent, typically tetrahydrofuran (B95107) (THF).[2][3]

General Reaction: nNaBH₄ + (NH₄)ₙX → nNH₃BH₃ + NaₙX + nH₂ (where X is an anion like Cl⁻, SO₄²⁻, etc.)

The presence of a small amount of ammonia or water can be crucial to initiate and promote the reaction, especially on a large scale.[2][3]

Experimental Protocol: Ammonia-Mediated Large-Scale Synthesis[2]

Reagents:

-

Sodium borohydride (NaBH₄): 378.3 g (10 mol)

-

Ammonium sulfate (B86663) ((NH₄)₂SO₄): 1.32 kg (10 mol)

-

Tetrahydrofuran (THF), reagent grade: 10 L

-

Liquid ammonia (NH₃): 500 mL

-

1 M Ammoniated THF solution

Procedure:

-

In a 22 L three-neck round-bottom flask equipped with an overhead stirrer and a cold finger, combine 10 L of THF and 500 mL of condensed liquid ammonia.

-

Cool the flask in an ice-water bath.

-

Add sodium borohydride and powdered ammonium sulfate to the cooled solvent mixture.

-

Stir the mixture vigorously for 2 hours at 0 °C, and then for 8 hours at room temperature.

-

Monitor the reaction completion using ¹¹B NMR spectroscopy.

-

Upon completion, add 5 L of 1 M ammoniated THF solution to the reaction mixture and stir for 30 minutes.

-

Filter the mixture through Celite and wash the filter cake with THF.

-

Concentrate the filtrate under vacuum to obtain this compound.

Yield and Purity:

-

Isolated Yield: 92% (283.9 g)

-

Chemical Purity: ~98% (determined by ¹¹B NMR and hydride analysis)

Quantitative Data for Metathesis Reactions

The choice of ammonium salt and reaction conditions significantly impacts the yield and purity of the resulting this compound.

| Ammonium Salt | Molar Ratio (Salt:NaBH₄) | Reaction Time (h) | Isolated Yield (%)[2] | Purity (%)[2] |

| (NH₄)₂SO₄ | 1:2 | 9 | 77 | 98 |

| NH₄Cl | 1:1 | >24 | Incomplete | - |

| NH₄F | 1:1 | 12 | 65 | 98 |

| NH₄HCO₃ | 1:1 | 10 | 76 | 97 |

| NH₄O₂CH | 1:1 | 8 | 95 | 98 |

Synthesis via Displacement Reactions

Displacement reactions offer another route to this compound, where a Lewis base in a borane adduct is displaced by ammonia. A key challenge in this method has been the formation of the DADB byproduct. However, optimization of the reaction conditions can lead to high yields of pure this compound.

Reaction of Borane-Amine Adducts with Ammonia

The synthesis can be achieved by reacting a borane adduct of a tertiary amine, such as N,N-dimethylaniline-borane, or a sulfide (B99878), like borane-dimethyl sulfide (BMS), with ammonia. The choice of solvent is critical to suppress the formation of DADB. Using a nonpolar solvent like toluene (B28343) favors the formation of this compound.

Experimental Protocol: Displacement Reaction in Toluene

Reagents:

-

N,N-dimethylaniline-borane or Borane-dimethyl sulfide (BMS)

-

Ammonia gas

-

Toluene

Procedure:

-

Dissolve the borane adduct (e.g., N,N-dimethylaniline-borane) in toluene in a suitable reaction vessel.

-

Bubble ammonia gas through the solution at room temperature.

-

This compound will precipitate out of the nonpolar solvent.

-

Collect the solid product by filtration and wash with toluene.

-

Dry the product under vacuum.

Yield and Purity: This method can produce pure this compound with high yields, avoiding the formation of DADB.

Conclusion

The synthesis of this compound has evolved significantly from its early, hazardous preparations to modern, scalable, and safe methods. The metathesis reaction of sodium borohydride with ammonium salts, particularly ammonium formate (B1220265) or ammonium sulfate in the presence of ammonia, stands out as a robust and high-yielding method suitable for large-scale production. Displacement reactions in nonpolar solvents also offer a clean route to pure this compound. The choice of synthetic route will depend on the desired scale, available starting materials, and safety considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs, furthering the exploration of this compound in its various applications.

References

Ammonia Borane: A Comprehensive Technical Guide to its Crystal Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonia (B1221849) borane (B79455) (NH₃BH₃), a molecular crystal isoelectronic with ethane, has garnered significant attention for its potential as a chemical hydrogen storage material due to its high hydrogen content (19.6 wt%). Beyond its applications in energy storage, the unique bonding characteristics and structural polymorphism of ammonia borane make it a subject of fundamental scientific interest. This technical guide provides an in-depth analysis of the crystal structure of this compound across its various phases and delves into the nature of the intricate bonding that governs its properties. The information presented herein is intended to be a valuable resource for researchers in materials science, crystallography, and computational chemistry, as well as professionals in drug development exploring novel hydrogen-bonding motifs.

Crystal Structure of this compound

This compound exhibits a rich polymorphism, with its crystal structure being highly dependent on temperature and pressure. At atmospheric pressure, it exists in two primary phases: a low-temperature orthorhombic phase and a high-temperature tetragonal phase.[1][2][3]

Ambient Pressure Phases

The transition between the low-temperature and high-temperature phases occurs at approximately 225 K (-48 °C).[2][3]

-

Low-Temperature Orthorhombic Phase: Below 225 K, this compound adopts an orthorhombic crystal structure with the space group Pmn2₁. In this phase, the NH₃BH₃ molecules are ordered and tilted with respect to the crystallographic axes.[2][4]

-

High-Temperature Tetragonal Phase: Above 225 K, this compound transitions to a body-centered tetragonal structure with the space group I4mm.[2][4] A key feature of this phase is the orientational disorder of the hydrogen atoms, which are observed as halos of electron density around the nitrogen and boron atoms in X-ray diffraction studies.[4] This disorder arises from the rotation of the -NH₃ and -BH₃ groups.[5]

High-Pressure Phases

The application of pressure induces a series of structural transformations in this compound, leading to several high-pressure polymorphs. These transitions often involve a change in the molecular conformation from staggered to eclipsed and a reorganization of the dihydrogen bonding network.[6][7] Some of the experimentally and computationally identified high-pressure phases include:

-

Cmc2₁: This orthorhombic phase is observed above 1.1 GPa at room temperature.[3][5]

-

P2₁: At approximately 11 GPa, the Cmc2₁ phase transforms into a monoclinic structure with space group P2₁.[6]

-

Further compression leads to other phases, and a complex phase diagram at high pressures and temperatures has been explored.[6][8]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and geometric parameters for the ambient pressure phases of this compound, compiled from single-crystal X-ray and neutron diffraction data.

Table 1: Unit Cell Parameters of this compound

| Phase | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) |

| Orthorhombic | 90 | Pmn2₁ | 5.243 | 4.978 | 5.036 |

| Tetragonal | 298 | I4mm | 5.245 | 5.245 | 5.039 |

Table 2: Selected Intramolecular Bond Lengths and Angles

| Bond/Angle | Orthorhombic (90 K) | Tetragonal (298 K) | Gas Phase (Calculated) |

| B-N (Å) | 1.583(3)[2] | 1.571(3) - 1.590(5)[2] | ~1.66[9] |

| B-H (Å) | ~1.15[10] | ~1.15[10] | - |

| N-H (Å) | ~0.96[10] | ~0.96[10] | - |

| ∠H-B-H (°) | ~109.5 | ~109.5 | - |

| ∠H-N-H (°) | ~109.5 | ~109.5 | - |

Table 3: Intermolecular Dihydrogen Bond (N-H···H-B) Parameters

| Phase | Temperature (K) | H···H Distance (Å) |

| Orthorhombic | 200 | 2.02[2] |

| Tetragonal | 298 | ~1.91(5)[4] |

| Dimer (Calculated) | - | 1.986[11] |

Bonding in this compound

The bonding in this compound is distinct from its isoelectronic counterpart, ethane, and is characterized by a polar covalent B-N bond and significant intermolecular interactions.

The Dative B-N Bond

The bond between the boron and nitrogen atoms in this compound is a dative, or coordinate covalent, bond.[12] It is formed by the donation of the lone pair of electrons from the nitrogen atom of the ammonia (NH₃) fragment to the empty p-orbital of the borane (BH₃) fragment. This electron transfer results in a significant polarization of the molecule, with the nitrogen end being electron-rich and the boron end being electron-deficient.[9] Computational studies have shown that the B-N bond is considerably shorter in the solid state (around 1.58 Å) compared to the gas phase (~1.66 Å).[2][9] This bond shortening in the crystalline environment is attributed to strong dipole-dipole interactions between adjacent this compound molecules.[12]

Dihydrogen Bonding

A defining feature of the crystal structure of this compound is the presence of strong intermolecular dihydrogen bonds.[2] These interactions occur between the partially positively charged (protic) hydrogen atoms on the nitrogen (N-Hδ⁺) and the partially negatively charged (hydridic) hydrogen atoms on the boron (B-Hδ⁻) of neighboring molecules.[10]

The N-Hδ⁺···δ⁻H-B dihydrogen bonds are primarily electrostatic in nature and are significantly stronger than the weak van der Waals forces present in solid ethane.[12] This extensive network of dihydrogen bonds is responsible for the unexpectedly high melting point of this compound and plays a crucial role in stabilizing the crystal lattice.[4] The H···H distances in these bonds are typically around 2.0 Å, which is shorter than the sum of the van der Waals radii of two hydrogen atoms (2.4 Å).[2]

Experimental Protocols

The characterization of the crystal structure and bonding of this compound relies on a combination of experimental and computational techniques.

Synthesis of this compound Single Crystals

High-quality single crystals suitable for X-ray diffraction can be synthesized by various methods. A common laboratory-scale synthesis involves the reaction of sodium borohydride (B1222165) (NaBH₄) with an ammonium (B1175870) salt, such as ammonium sulfate (B86663) ((NH₄)₂SO₄), in a suitable solvent like tetrahydrofuran (B95107) (THF).[13]

Protocol:

-

Powdered sodium borohydride and ammonium sulfate are combined in a round-bottom flask.

-

The flask is cooled to 0 °C, and THF is added.

-

The reaction mixture is stirred vigorously for several hours at room temperature.

-

The solid byproducts are removed by filtration.

-

The filtrate, containing dissolved this compound, is concentrated by rotary evaporation.

-

Single crystals can be grown by slow evaporation of the solvent or by recrystallization from a suitable solvent like diethyl ether.[12]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary technique for determining the crystal structure, including unit cell dimensions, space group, and atomic positions.

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer head.[14]

-

The crystal is cooled to the desired temperature (e.g., 90 K for the orthorhombic phase or 298 K for the tetragonal phase) using a cryostream.[14]

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a full sphere of diffraction data as the crystal is rotated.[14]

-

The collected data is processed to obtain the unit cell parameters and integrated intensities of the reflections.[14]

-

The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.[14]

Neutron Diffraction

Neutron diffraction is particularly crucial for accurately locating the positions of the hydrogen atoms, as they have a larger scattering cross-section for neutrons compared to X-rays.

Methodology:

-

A powdered sample of deuterated or isotopically enriched this compound is typically used to reduce the incoherent scattering from hydrogen.[15][16]

-

The sample is loaded into a vanadium can and placed in a cryostat or furnace to achieve the desired temperature.[16]

-

The experiment is performed at a high-resolution neutron powder diffractometer.[16]

-

A neutron beam of a specific wavelength is diffracted by the sample, and the scattered neutrons are detected at various angles.

-

The resulting diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, including the precise positions of the deuterium/hydrogen atoms.[15]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the vibrational modes of this compound and for observing the phase transition between the orthorhombic and tetragonal forms.

Methodology:

-

A single crystal or powdered sample of this compound is placed in a temperature-controlled stage (e.g., a liquid nitrogen cooling stage) on a confocal microscope.[1]

-

A laser beam of a specific wavelength is focused onto the sample.[1]

-

The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.

-

Spectra are recorded at various temperatures to observe the changes in the vibrational modes associated with the phase transition. The transition is evident by the increase in the number of vibrational modes upon cooling into the more ordered orthorhombic phase.[1][17]

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are extensively used to complement experimental findings and to provide deeper insights into the bonding and energetics of this compound.

Methodology:

-

The crystal structure of this compound is modeled using periodic boundary conditions.

-

DFT calculations are performed using a suitable functional (e.g., PBE, B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][18]

-

Geometry optimization is carried out to find the minimum energy crystal structure.

-

Properties such as bond lengths, bond angles, and vibrational frequencies can be calculated and compared with experimental data.[8][19]

-

Advanced techniques like the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the B-N bond and the dihydrogen bonds.

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and relational aspects of this compound.

Caption: Phase transitions of this compound.

Caption: Dihydrogen bonding in this compound.

Caption: Experimental workflow for this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. connectsci.au [connectsci.au]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgsyn.org [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Neutron Scattering Investigations of the Global and Local Structures of Ammine Yttrium Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic studies of the phase transition in this compound: Raman spectroscopy of single crystal NH3BH3 as a function of temperature from 88 to 330 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

thermal decomposition mechanism of solid ammonia borane

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Solid Ammonia (B1221849) Borane (B79455)

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms involved in the thermal decomposition of solid ammonia borane (NH₃BH₃), a material of significant interest for chemical hydrogen storage. The content delves into the reaction pathways, intermediate species, and final products, supported by quantitative data and detailed experimental methodologies.

Introduction

This compound (AB) is a solid compound with a high gravimetric hydrogen density of 19.6 wt%.[1] Its thermal decomposition is a complex, multi-step process that releases hydrogen gas, making it a promising candidate for hydrogen storage applications.[2][3] Understanding the intricate mechanism of its solid-state thermolysis is crucial for optimizing hydrogen release kinetics, improving purity, and designing efficient storage systems. The decomposition is generally characterized by an induction period, followed by nucleation and growth phases, leading to the formation of various B-N-H species.[4]

The Multi-Step Thermal Decomposition Pathway

The thermal decomposition of solid this compound is not a single-step event but rather a cascade of reactions that occur over a wide range of temperatures. The process can be broadly divided into three main stages, each associated with the release of hydrogen and the formation of distinct solid and gaseous products.[5][6]

Stage 1: Low-Temperature Decomposition (approx. 90-120°C)

The initial stage of decomposition begins at temperatures around 90-110°C.[2][5][6] This phase is characterized by an induction period where dihydrogen bonds (N-Hδ⁺···Hδ⁻-B) in the solid AB lattice are disrupted, leading to the formation of a mobile phase of AB.[4] This is followed by a nucleation process, where the key intermediate, the diammoniate of diborane (B8814927) (DADB), [(NH₃)₂BH₂]⁺[BH₄]⁻, is formed.[4] The subsequent growth phase involves a bimolecular reaction between DADB and AB, which releases the first equivalent of hydrogen.[4]

The primary solid product of this stage is polyaminoborane (PAB), a polymeric material with the approximate formula [NH₂BH₂]ₙ.[4] In addition to hydrogen, small amounts of volatile byproducts such as aminoborane (B14716983) (H₂NBH₂) and borazine (B1220974) (B₃N₃H₆) may also be released.[5][6]

Stage 2: Intermediate-Temperature Decomposition (approx. 120-200°C)

As the temperature increases above 120-130°C, the polyaminoborane formed in the first stage undergoes further dehydrogenation.[5][6][7] This second stage of hydrogen release leads to the formation of polyiminoborane (PIB), with the approximate formula [NHBH]ₙ.[6] Borazine is a more significant byproduct in this temperature range.[1]

Stage 3: High-Temperature Decomposition (>500°C)

At much higher temperatures, typically above 500°C and extending to 1500°C, the polymeric B-N-H materials undergo further consolidation and hydrogen release to ultimately form boron nitride (BN), a ceramic material.[3][5][6]

A visual representation of the thermal decomposition pathway is provided in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In situ solid state 11B MAS-NMR studies of the thermal decomposition of this compound: mechanistic studies of the hydrogen release pathways from a solid state hydrogen storage material - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Pyrolytic decomposition of this compound to boron nitride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Solubility of Ammonia Borane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ammonia (B1221849) borane (B79455) (AB), a promising hydrogen storage material, in various organic solvents. Understanding the solubility of ammonia borane is critical for its application in solution-phase hydrogen generation, purification, and in the synthesis of novel derivatives for various applications, including drug development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key experimental workflow.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a key parameter for its use in solution-based applications. The following table summarizes the available quantitative solubility data at ambient temperature. It is important to note that the solubility can be influenced by factors such as temperature, solvent purity, and the crystalline form of this compound.

| Solvent | Chemical Formula | Solubility (g AB / 100 g solvent) | Temperature (°C) |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 25[1][2][3] | Room Temperature |

| Methanol | CH₃OH | 23[4] | Ambient |

| Ethanol | C₂H₅OH | 6.5[3] | Room Temperature |

| Diethyl Ether | (C₂H₅)₂O | 0.74[3] | Room Temperature |

| Diglyme | C₆H₁₄O₃ | 37.4[5] | Ambient |

| Triglyme | C₈H₁₈O₄ | 34.4[5][6] | Ambient |

| Liquid Ammonia | NH₃ | 260[7] | Not Specified |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | C₈H₁₅ClN₂ | 47.5[5] | Not Specified |

Experimental Protocols for Solubility Determination

The accurate determination of this compound's solubility requires careful experimental procedures, especially given its sensitivity to air and moisture. The following protocols describe the gravimetric and spectroscopic methods adapted for air-sensitive compounds.

Gravimetric Method

The gravimetric method is a primary technique for solubility determination, relying on the direct measurement of the mass of the dissolved solute in a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Schlenk flasks or similar inert atmosphere glassware

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles for liquid transfer

-

Filtration apparatus suitable for air-sensitive compounds (e.g., cannula filtration or a filter stick)

-

Pre-weighed, sealable vials

-

Vacuum oven

Procedure:

-

Preparation: Dry all glassware in an oven and cool under a stream of inert gas.

-

Saturation: In a Schlenk flask under an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and allow the excess solid to settle to confirm that a solid phase remains.

-

Sampling: Once equilibrium is reached, stop stirring and allow the solid to settle completely. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe and needle. To avoid precipitation, it is crucial to maintain the temperature of the solution during transfer.

-

Filtration: Transfer the solution through a filter (e.g., a PTFE syringe filter or a filter cannula packed with glass wool) into a pre-weighed, sealable vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully remove the solvent under reduced pressure in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the this compound.

-

Mass Determination: Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dry this compound residue.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent in the collected sample.

Spectroscopic Method (¹¹B NMR)

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the concentration of boron-containing species in solution, and thus the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous deuterated organic solvent of interest (e.g., THF-d₈)

-

Internal standard (a non-reactive compound with a known concentration and a distinct NMR signal, soluble in the chosen solvent)

-

Schlenk flasks or NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)

-

Inert gas supply

-

Constant temperature bath

-

NMR spectrometer

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of the internal standard in the deuterated solvent.

-

Saturation: In a sealable NMR tube or a Schlenk flask under an inert atmosphere, prepare a saturated solution of this compound in the deuterated solvent containing a known concentration of the internal standard, following the equilibration steps described in the gravimetric method.

-

NMR Analysis: After allowing the excess solid to settle, carefully decant the supernatant into a clean, dry NMR tube under an inert atmosphere.

-

Data Acquisition: Acquire a quantitative ¹¹B NMR spectrum of the saturated solution at the desired temperature. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ of the nuclei of interest).

-

Concentration Calculation: Integrate the signal corresponding to this compound and the signal of the internal standard. The concentration of this compound can be calculated using the following equation:

Concentration of AB = (Integral of AB / Integral of Standard) * (Concentration of Standard)

-

Solubility Determination: The solubility can then be expressed in the desired units (e.g., g/100g solvent) by converting the molar concentration using the molecular weight of this compound and the density of the solvent.

Visualizing Experimental Workflows

The following diagram, generated using Graphviz, illustrates a typical workflow for the catalytic dehydrogenation of this compound in an organic solvent, a common application where its solubility is a critical factor.

Caption: Workflow for catalytic dehydrogenation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. scispace.com [scispace.com]

- 4. Hydrogen Evolution upon this compound Solvolysis: Comparison between the Hydrolysis and Methanolysis Reactions [mdpi.com]

- 5. This compound: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrogen vs. hydrogen bonding in the solvation of this compound by tetrahydrofuran and liquid ammonia - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Dawn of Boron-Nitrogen Chemistry: A Technical Guide to the Discovery and Initial Synthesis of Borazane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borazane, also known as ammonia (B1221849) borane (B79455) (H₃NBH₃), stands as a cornerstone in the field of boron-nitrogen chemistry. Its discovery and initial synthesis, intrinsically linked with that of its cyclic counterpart borazine (B1220974), marked a significant advancement in inorganic chemistry, pioneered by the meticulous work of Alfred Stock and his collaborator Erich Pohland in 1926.[1][2][3] This technical guide provides an in-depth exploration of the historical discovery and the evolution of the synthesis of borazane, presenting key experimental protocols, quantitative data, and reaction pathways to serve as a comprehensive resource for researchers.

The Historical Context: Alfred Stock's Pioneering Work

Alfred Stock, a German inorganic chemist, was a trailblazer in the study of boron hydrides, developing innovative vacuum line techniques to handle these highly reactive and volatile compounds.[4][5] His systematic investigation into the reactions of diborane (B8814927) (B₂H₆) led to the landmark discovery of borazine (B₃N₃H₆), often dubbed "inorganic benzene" due to its isoelectronic and isostructural similarities to the aromatic hydrocarbon.[1][6][7] The initial synthesis of borazine by Stock and Pohland involved the reaction of diborane with ammonia, a process that laid the groundwork for the isolation and understanding of the simpler adduct, borazane.

The First Synthesis: From an Adduct to Borazine

The seminal 1926 publication by Stock and Pohland described the synthesis of borazine through the thermal decomposition of a diborane-ammonia adduct.[6][8][9] While their primary focus was on the cyclic trimer, the formation of the initial 1:1 adduct, borazane, was a critical intermediate step.

Experimental Protocols

Historical Synthesis of Borazine (Stock and Pohland, 1926)

This protocol describes the original method used to synthesize borazine, which proceeds through a borazane-related adduct.

Objective: To synthesize borazine from diborane and ammonia.

Reactants:

-

Diborane (B₂H₆)

-

Ammonia (NH₃)

Procedure:

-

A 1:2 molar ratio of diborane and ammonia gas is introduced into a sealed reaction vessel.[8][9]

-

The vessel is heated to a temperature range of 250–300 °C.[8]

-

The reaction initially forms a non-volatile solid adduct, the diammoniate of diborane ([H₂B(NH₃)₂]⁺[BH₄]⁻).[6][9]

-

Upon further heating, this adduct decomposes to produce borazine, hydrogen gas, and solid polymeric by-products.[9]

-

The volatile borazine product is then collected and purified using vacuum fractional distillation.

Quantitative Data for Historical Borazine Synthesis

| Parameter | Value | Reference |

| Reactant Ratio (B₂H₆:NH₃) | 1:2 | [8][9] |

| Temperature | 250–300 °C | [8] |

| Yield | ~50% | [8] |

Modern Synthesis of Borazane (Ammonia Borane)

Modern synthetic methods offer significant improvements in terms of safety, yield, and scalability. A widely adopted approach involves the reaction of sodium borohydride (B1222165) with an ammonium (B1175870) salt in an appropriate solvent.

Objective: To synthesize this compound in high yield and purity.

Reactants:

-

Sodium borohydride (NaBH₄)

-

Ammonium sulfate (B86663) ((NH₄)₂SO₄)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Water

Procedure:

-

A 2-L round-bottom flask equipped with a magnetic stir bar is charged with powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol).[10]

-

The flask is cooled to 0 °C in an ice-water bath.[10]

-

500 mL of reagent-grade tetrahydrofuran is added to the flask.[10]

-

The heterogeneous mixture is stirred vigorously (1000 rpm) at 0 °C.[10]

-

Water (4.5 mL, 250 mmol) is added dropwise over 5 minutes.[10]

-

The reaction is allowed to warm to room temperature and stirred vigorously for 4-6 hours.[10]

-

The reaction progress is monitored by ¹¹B NMR spectroscopy until the disappearance of the sodium borohydride peak.[10]

-

The reaction mixture is filtered through a bed of celite to remove solid by-products.[10]

-

The filtrate is concentrated under reduced pressure to yield this compound as a white solid.

Quantitative Data for Modern Borazane Synthesis

| Parameter | Value | Reference |

| Reactant Ratio (NaBH₄:(NH₄)₂SO₄) | 1:1 | [10] |

| Solvent | Tetrahydrofuran (THF) | [10] |

| Temperature | 0 °C to Room Temperature | [10] |

| Reaction Time | 4–6 hours | [10] |

| Yield | ≥95% | [11] |

| Purity | ≥98% | [11] |

| ¹¹B NMR Chemical Shift (in D₂O) | δ ≈ -22.0 ppm (quartet) | [10][12] |

Characterization of Borazane

The synthesized borazane can be characterized using various spectroscopic techniques.

-

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for characterizing boron-containing compounds.[13] this compound exhibits a characteristic quartet in its ¹¹B NMR spectrum at approximately -22.0 ppm, arising from the coupling of the boron nucleus with the three attached hydrogen atoms.[10][12]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the protons in the molecule. The protons on the boron and nitrogen atoms show distinct signals and coupling patterns.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic B-H and N-H stretching and bending vibrations in the borazane molecule.

Conclusion

The discovery of borazane and borazine by Alfred Stock and Erich Pohland opened up a new frontier in inorganic chemistry. While the original synthetic methods were challenging and low-yielding, modern procedures have made borazane readily accessible for a wide range of applications, from a convenient source of hydrogen for fuel cells to a versatile reagent in organic synthesis. This guide provides a foundational understanding of the historical context and practical synthesis of this important boron-nitrogen compound, serving as a valuable resource for the scientific community.

References

- 1. acs.org [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alfred_Stock [chemeurope.com]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Borazine | PPTX [slideshare.net]

- 7. sibran.ru [sibran.ru]

- 8. Borazine - Wikipedia [en.wikipedia.org]

- 9. kccollege.ac.in [kccollege.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Hydrogen Content of Ammonia Borane

For Researchers, Scientists, and Drug Development Professionals

Ammonia (B1221849) borane (B79455) (NH₃BH₃) has garnered significant attention as a promising material for chemical hydrogen storage due to its remarkably high hydrogen content. This technical guide provides an in-depth analysis of the theoretical hydrogen capacity of ammonia borane, detailed experimental protocols for its synthesis and the determination of its hydrogen content, and a thorough examination of its decomposition pathways.

Theoretical Hydrogen Content of this compound

This compound is a white, crystalline solid with a molecular weight of 30.87 g/mol . Its high hydrogen content is a key attribute for its potential use in hydrogen storage applications. The theoretical gravimetric and volumetric hydrogen densities are among the highest for a chemical hydride.[1]

| Parameter | Value | Reference |

| Gravimetric Hydrogen Density | 19.6 wt% | [1][2] |

| Volumetric Hydrogen Density | ~146 kg H₂/m³ (or 146 g H₂/L) | [3][4] |

The high gravimetric density of 19.6 wt% signifies that nearly one-fifth of this compound's mass is hydrogen.[1] This exceptional capacity makes it a compelling candidate for applications where weight is a critical factor.

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound. Below are two common and reliable experimental protocols.

Protocol 2.1: Synthesis via Reaction of Sodium Borohydride (B1222165) and Ammonium (B1175870) Sulfate (B86663)

This method, adapted from Ramachandran and Gagare, is a widely used laboratory-scale synthesis.[5]

Materials:

-

Sodium borohydride (NaBH₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Celite

Procedure:

-

To a dry, 2-L round-bottom flask equipped with a magnetic stir bar, add powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add 500 mL of anhydrous THF to the flask.

-

While vigorously stirring at 0 °C, add deionized water (4.5 mL, 250 mmol) dropwise over 5 minutes. Hydrogen gas will evolve, so proper ventilation is crucial.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 4-6 hours.

-

Filter the reaction mixture through a bed of Celite under vacuum.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent like a THF/diethyl ether mixture.

Protocol 2.2: One-Pot Synthesis via In Situ Formation of Ammonium Borohydride

This method provides a simplified, one-pot synthesis with high yield and purity.[6]

Materials:

-

Ammonium salt (e.g., NH₄Cl, NH₄F)

-

Alkali metal borohydride (e.g., NaBH₄, LiBH₄)

-

Liquid ammonia (NH₃)

-

Anhydrous ether (e.g., diethyl ether, THF)

Procedure:

-

In a flask cooled with a dry ice/acetone bath, condense liquid ammonia.

-

Add the ammonium salt and the alkali metal borohydride to the liquid ammonia to form ammonium borohydride in situ.

-

Slowly add the anhydrous ether to the solution. The addition of the ether induces the decomposition of ammonium borohydride to this compound and hydrogen gas.

-

Allow the ammonia to evaporate.

-

The resulting this compound can be isolated and purified. This method is advantageous as it avoids the isolation of the unstable ammonium borohydride intermediate.[6]

Determination of Hydrogen Content: Experimental Protocol

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful technique to determine the hydrogen release from this compound as a function of temperature.

Materials:

-

This compound sample

-

TGA-MS instrument

-

Inert gas (e.g., Argon, Nitrogen)

Procedure:

-

Place a small, accurately weighed amount of the this compound sample (typically 1-10 mg) into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas to remove any air and reactive gases.

-

Heat the sample from room temperature to a desired final temperature (e.g., 200 °C or higher) at a controlled heating rate (e.g., 5-10 °C/min).

-

Simultaneously, monitor the mass loss of the sample using the TGA and analyze the evolved gases using the mass spectrometer. The mass spectrometer should be set to monitor the m/z ratio for hydrogen (m/z = 2).

-

The percentage of mass loss corresponding to hydrogen release can be calculated from the TGA data. The MS data confirms that the mass loss is due to the evolution of hydrogen and can also be used to detect any gaseous byproducts.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a multi-step process that results in the release of hydrogen gas. The pathway involves the formation of several polymeric intermediates.

The decomposition begins at temperatures around 80-110 °C with the release of the first equivalent of hydrogen.[7][8] A second equivalent of hydrogen is released at approximately 120-160 °C.[9] Further heating to much higher temperatures (above 500 °C) can lead to the formation of boron nitride.[9]

Key Decomposition Steps and Intermediates:

-

Step 1 (approx. 80-120 °C): this compound (NH₃BH₃) undergoes intermolecular dehydrogenation to form polyaminoborane ([-NH₂-BH₂-]n) and releases one equivalent of H₂.

-

Step 2 (approx. 120-200 °C): Polyaminoborane further decomposes to form polyiminoborane ([-NH-BH-]n) and releases a second equivalent of H₂. During this stage, the volatile byproduct borazine (B1220974) (B₃N₃H₆) can also be formed.[8][10]

-

Step 3 (>500 °C): The polymeric residue (BNH)x undergoes further dehydrogenation and rearrangement at high temperatures to form hexagonal boron nitride (h-BN).[9]

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for determining hydrogen content.

References

- 1. hydrogennewsletter.com [hydrogennewsletter.com]

- 2. Kinetics study of solid this compound hydrogen release – modeling and experimental validation for chemical hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of this compound for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of this compound for Hydrogen Storage Applications | Journal Article | PNNL [pnnl.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simplified Synthesis of Bulk this compound | PNNL [pnnl.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repository.seku.ac.ke [repository.seku.ac.ke]

- 9. Thermal Interaction Mechanisms of Ammonium Perchlorate and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure of the B-N Dative Bond in Ammonia Borane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of the boron-nitrogen (B-N) dative bond in ammonia (B1221849) borane (B79455) (H₃NBH₃). Ammonia borane, a molecule isoelectronic with ethane, presents a unique bonding paradigm that has significant implications for its chemical and physical properties, including its potential as a hydrogen storage material. This document synthesizes key findings from experimental and computational studies, presenting quantitative data in structured tables, detailing experimental and computational protocols, and illustrating fundamental concepts with diagrams.

Introduction to the B-N Dative Bond

The bond between the boron and nitrogen atoms in this compound is a classic example of a dative covalent bond, also known as a coordinate bond.[1][2][3] In this arrangement, the nitrogen atom of the ammonia (NH₃) fragment, a Lewis base, donates its lone pair of electrons to the empty p-orbital of the boron atom in the borane (BH₃) fragment, a Lewis acid.[4][5] This interaction results in the formation of a stable adduct with an ethane-like staggered conformation.[6]

Despite the structural similarity to ethane, the electronic nature of the B-N bond imparts significantly different properties to this compound.[1][2][3] The polarity of the B-N bond, arising from the difference in electronegativity between boron and nitrogen, and the presence of hydridic hydrogens on boron and protic hydrogens on nitrogen lead to strong intermolecular dihydrogen bonds.[1][2][7] These interactions are responsible for this compound being a solid at room temperature, in stark contrast to the gaseous nature of ethane.[6][7][8]

Formation of the B-N Dative Bond

The formation of the B-N dative bond in this compound can be visualized as the interaction between the Highest Occupied Molecular Orbital (HOMO) of ammonia and the Lowest Unoccupied Molecular Orbital (LUMO) of borane.

Molecular Orbital Description

A more detailed understanding of the B-N bond can be achieved through a molecular orbital (MO) diagram. The interaction between the frontier orbitals of ammonia and borane leads to the formation of a bonding (σ) and an antibonding (σ*) molecular orbital.

The 5a₁ orbital of this compound has significant N-B bonding character.[9] The highest occupied molecular orbital (HOMO) and the next highest occupied molecular orbital (HOMO-1) are primarily localized on the BH₃ moiety.[9]

Quantitative Analysis of the B-N Bond

The electronic and structural properties of the B-N bond have been extensively studied using various experimental and computational methods. The following tables summarize key quantitative data.

Table 1: B-N Bond Length in this compound

| Phase/Method | B-N Bond Length (Å) | Reference(s) |

| Solid State (Neutron Diffraction) | 1.58(2) | [6][8][10] |

| Solid State (Inelastic Neutron Scattering) | 1.58 | [11] |

| Gas Phase (Microwave Spectroscopy, Calculated) | 1.658 | [11] |

| Gas Phase (CCSD(T)/cc-pVTZ) | 1.649 | [12] |

| Crystal Structure (Computational Model) | 1.58 | [13] |

| Isolated Monomer (Computational Model) | ~1.66 | [13][14] |

The shortening of the B-N bond by approximately 0.1 Å in the solid state compared to the gas phase is attributed to the enhancement of donation and electrostatic contributions due to dipole-dipole interactions in the crystal lattice.[7][13][14][15]

Table 2: Energetic Properties of the B-N Bond and Intermolecular Interactions

| Property | Value (kcal/mol) | Method | Reference(s) |

| Enhancement of Donation (Solid vs. Gas) | 6.5 | ETS-NOCV | [7][13][14][15] |

| Enhancement of Electrostatic (Solid vs. Gas) | 11.3 | ETS-NOCV | [7][13][14][15] |

| Dihydrogen Bond Strength (Dimer) | 3.95 | ETS-NOCV | [7][14][15] |

| Dihydrogen Bond Strength (Trimer) | 2.47 | ETS-NOCV | [7][14][15] |

| Dihydrogen Bond Strength (Tetramer) | 2.65 | ETS-NOCV | [7][14][15] |

| Dihydrogen Bond Strength (Crystal Model) | 1.95 | ETS-NOCV | [7][14][15] |

| Electronic Stabilization from Dihydrogen Bonding | -17.5 | ETS | [7][14][15] |

| Electrostatic Stabilization from Dihydrogen Bonding | -19.4 | ETS | [7][14][15] |

Table 3: Electronic Properties of this compound

| Property | Value | Method | Reference(s) |

| First Ionization Energy | 10.57 eV | CCSD(T)/cc-pVTZ | [12] |

| Valence Ionic State 1 | 10.59 eV | Photoelectron Spectroscopy | [9] |

| Valence Ionic State 2 | 12.78 eV | Photoelectron Spectroscopy | [9] |

| B 1s Core Electron Binding Energy | 194.01 eV | CCSD(T)/cc-pVTZ | [12] |

| N 1s Core Electron Binding Energy | 408.20 eV | CCSD(T)/cc-pVTZ | [12] |

| B 1s Core-Level Binding Energy | 194.05 eV | Photoelectron Spectroscopy | [9] |

| Dipole Moment (Gas Phase) | 5.397 D | CCSD(T)/cc-pVTZ | [12] |

| Electron Density at B-N Bond Critical Point (ρ(B-N)) | 0.103 - 0.073 au | AIM | [4][5] |

Experimental and Computational Methodologies

A variety of sophisticated techniques have been employed to elucidate the electronic structure of the B-N dative bond.

-

Neutron Diffraction: This technique is crucial for accurately determining the positions of hydrogen atoms, which is difficult with X-ray diffraction.[8][10] Single crystals of this compound are irradiated with a beam of neutrons, and the resulting diffraction pattern is analyzed to determine the crystal structure, including precise bond lengths and angles.[6]

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are used to probe the bonding environment within the molecule.[2] The B-N stretching frequency is particularly sensitive to the bond strength and the local environment.[1][2][16] For solid-state measurements, samples are often cooled to low temperatures (e.g., 77 K) to reduce thermal broadening of the spectral lines.[1][2]

-

Inelastic Neutron Scattering (INS): INS is used to study the vibrational dynamics of the molecule, particularly the rotational and torsional motions of the NH₃ and BH₃ groups.[17] This provides insights into the strength of dihydrogen bonding interactions.[17]

-

Photoelectron Spectroscopy (PES): PES is used to measure the binding energies of both valence and core electrons, providing direct information about the molecular orbital energy levels.[9]

Computational chemistry plays a vital role in interpreting experimental data and providing a deeper understanding of the bonding in this compound.

-

Density Functional Theory (DFT): DFT methods, such as M06-2X with a 6-311++G(2df,2pd) basis set, are widely used for geometry optimizations and vibrational frequency calculations of this compound clusters and crystal models.[1][2][16]

-

Coupled-Cluster Theory (e.g., CCSD(T)): This high-level ab initio method provides very accurate energies and molecular properties, often serving as a benchmark for other computational methods.[1][12] The CCSD(T)/cc-pVTZ level of theory has been used to study the electronic properties of the this compound monomer.[12]

-

Energy Decomposition Analysis (EDA) with Natural Orbitals for Chemical Valence (NOCV): The ETS-NOCV scheme is a powerful tool for analyzing the nature of chemical bonds. It partitions the total interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. The orbital interaction term can be further decomposed into contributions from different NOCV pairs, providing a quantitative measure of donation and back-donation.[7][13][14][15]

-

Atoms in Molecules (AIM) Theory: AIM analysis is used to characterize the topology of the electron density.[4][5] By locating bond critical points and analyzing the properties of the electron density at these points (e.g., the electron density ρ and its Laplacian ∇²ρ), one can classify the nature of the chemical bond (e.g., covalent vs. ionic).[4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding in terms of Lewis-like structures. It can be used to quantify charge transfer between the donor and acceptor fragments.

The general workflow for a computational study of the B-N bond in this compound is illustrated below.

Conclusion

The electronic structure of the B-N dative bond in this compound is a complex interplay of covalent and ionic character, significantly influenced by the surrounding environment. While the bond is formed by the donation of the nitrogen lone pair to the empty boron p-orbital, its properties, particularly the bond length, are modulated by strong intermolecular dihydrogen bonds and electrostatic interactions in the solid state. A combination of advanced experimental and computational techniques has provided a detailed and quantitative understanding of this fascinating chemical bond, which is crucial for the rational design of new materials for applications such as hydrogen storage.

References

- 1. Probing Dative and Dihydrogen Bonding in this compound with Electronic Structure Computations and Raman under Nitrogen Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound in an external electric field: structure, charge transfer, and chemical bonding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Photoemission and X-ray Absorption Investigation of Ammonia-Borane in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ammonia_borane [chemeurope.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dehydrogenation of this compound Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bonding in this compound: an analysis based on the natural orbitals for chemical valence and the extended transition state method (ETS-NOCV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

The Thermal Behavior of Ammonia Borane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonia (B1221849) borane (B79455) (NH₃BH₃), a molecule isoelectronic to ethane, has garnered significant attention as a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%). Understanding its physical properties as a function of temperature is critical for its safe handling, storage, and application. This technical guide provides an in-depth overview of the thermal behavior of ammonia borane, presenting key physical property data, detailed experimental protocols for its characterization, and a visualization of its thermal decomposition pathway.

Physical Properties of this compound at Various Temperatures

The physical state and properties of this compound are highly dependent on temperature, exhibiting distinct phase transitions and decomposition pathways.

Crystal Structure and Phase Transitions

At ambient conditions, this compound exists as a white, crystalline solid. It undergoes a phase transition at low temperatures.[1][2][3]

-

Low-Temperature Phase: Below approximately -48 °C (225 K), this compound adopts an orthorhombic crystal structure with the space group Pmn2₁.[1][3] In this phase, the B-N bonds are aligned in layers.[3]

-

High-Temperature Phase: Above -48 °C, it transitions to a body-centered tetragonal structure with the space group I4mm.[1][4] This structure is characterized by a degree of disorder in the hydrogen positions.[4][5]

The transition from the tetragonal to the orthorhombic phase upon cooling is a result of changes in the lattice dynamics, though the molecular structure of NH₃BH₃ is preserved.[2]

Melting and Decomposition

Upon heating, this compound melts and subsequently undergoes a multi-step thermal decomposition, primarily releasing hydrogen gas.

-

Melting: The melting point of pure this compound is reported to be in the range of 112–114 °C.[3][6] Some studies suggest that the endothermic process of melting begins around 90 °C and maximizes at approximately 102.4 °C.[7]

-

Thermal Decomposition: The thermal decomposition of this compound is a complex, exothermic process that occurs in multiple stages.[3][8][9] The decomposition can begin at temperatures as low as 70-80 °C, with the rate increasing significantly at higher temperatures.[1][9][10] The process is generally accepted to occur in two main steps below 200 °C, leading to the formation of polymeric species.[8] A third decomposition step occurs at much higher temperatures, ultimately leading to the formation of boron nitride.[8][11]

Quantitative Data on Physical Properties

The following tables summarize the key quantitative data regarding the physical properties of this compound at different temperatures.

Table 1: Phase Transition and Melting Point

| Property | Temperature (°C) | Temperature (K) | Crystal Structure/State |

| Orthorhombic to Tetragonal Phase Transition | ~ -48 | ~ 225 | Solid |

| Melting Point | 112 - 114 | 385 - 387 | Solid to Liquid |

Table 2: Thermal Decomposition Characteristics

| Decomposition Stage | Onset Temperature (°C) | Key Gaseous Products | Solid Residue |

| First Stage | 70 - 110 | H₂ | Polymeric aminoborane (B14716983) (-(NH₂BH₂)n-) |

| Second Stage | 120 - 200 | H₂ | Polyiminoborane (-(NHBH)n-) |

| Third Stage | > 500 | H₂ | Boron Nitride (BN) |

Table 3: Solubility of this compound in Various Solvents at Room Temperature

| Solvent | Solubility ( g/100 g solvent) |

| Water | 33.6 |

| Anhydrous Liquid Ammonia | 259.7 |

| Tetrahydrofuran | 25 |

| Triglyme | 34.4 |

| Ethanol | 6.5 |

| Isopropanol | 4 |

| Isobutanol | 1 |

| Diethyl Ether | 0.74 |

Experimental Protocols for Characterization

The characterization of the physical properties of this compound at different temperatures is typically performed using a suite of thermal analysis and spectroscopic techniques.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine phase transition temperatures, melting point, and enthalpy changes associated with thermal events.

-

Methodology: A small, weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed. The sample is then heated at a constant rate (e.g., 2, 5, or 10 °C/min) under an inert atmosphere (e.g., nitrogen flow of 20-70 mL/min).[12][13] An empty sealed pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as peaks in the DSC thermogram.[14]

Thermogravimetric Analysis (TGA)

-

Objective: To quantify mass loss as a function of temperature, providing information on decomposition stages and thermal stability.

-

Methodology: A weighed sample of this compound (typically 3-10 mg) is placed in a ceramic (e.g., alumina) or platinum pan.[12] The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen flow of 40 mL/min).[12] The mass of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots mass percentage against temperature, with steps in the curve indicating mass loss events.[8]

X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and identify different phases of this compound at various temperatures.

-

Methodology: A powdered sample of this compound is mounted on a sample holder. For temperature-dependent studies, a specialized heating or cooling stage is used. X-rays (commonly Cu Kα radiation) are directed at the sample, and the diffraction pattern is recorded by a detector.[12] The diffraction angles (2θ) and intensities are used to identify the crystal structure by comparing the experimental pattern to known crystallographic databases.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups and monitor chemical changes during thermal decomposition.

-

Methodology: For solid-state analysis, Attenuated Total Reflectance (ATR)-FTIR is often employed.[8] A small amount of the sample is placed in direct contact with an ATR crystal. An infrared beam is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded. For evolved gas analysis, the outlet of a TGA instrument can be coupled to an FTIR gas cell, allowing for the identification of gaseous decomposition products in real-time.[12]

Visualization of the Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving several intermediates. The following diagram illustrates the generally accepted pathway for the first two stages of decomposition.

Caption: Thermal decomposition pathway of this compound.

This guide provides a foundational understanding of the physical properties of this compound at different temperatures. For more specific applications, it is recommended to consult the primary research literature cited herein.

References

- 1. mdpi.com [mdpi.com]

- 2. Size Dependence of the Tetragonal to Orthorhombic Phase Transition of this compound in Nanoconfinement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments on Hydrogen Release from this compound [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 11. repository.seku.ac.ke [repository.seku.ac.ke]

- 12. mdpi.com [mdpi.com]

- 13. Tuning the Solid-State Hydrogen Release of this compound by Entrapping the Intermediates: The Role of High-Boiling-Point Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

Early Investigations into Ammonia Borane for Hydrogen Storage: A Technical Guide

Executive Summary